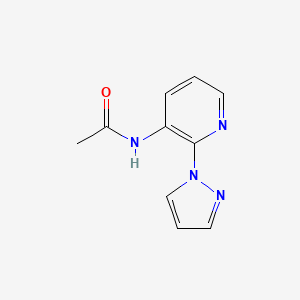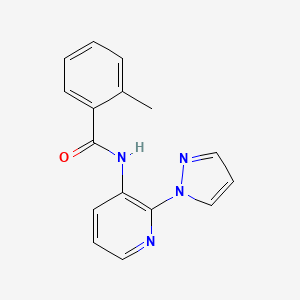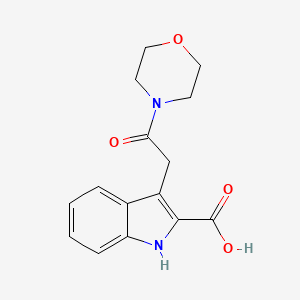
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone, also known as DMQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the glutamate receptor, which is a type of ionotropic receptor that plays a crucial role in the central nervous system. In
作用机制
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone acts as a non-competitive antagonist of the glutamate receptor, which is a type of ionotropic receptor that plays a crucial role in the central nervous system. The glutamate receptor is activated by the neurotransmitter glutamate, which causes the receptor to open and allow the influx of calcium ions into the cell. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone binds to a site on the receptor that is distinct from the glutamate binding site and prevents the receptor from opening in response to glutamate.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to block the excitatory effects of glutamate in the central nervous system, which can lead to a reduction in synaptic transmission and a decrease in neural excitability. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has also been shown to protect against excitotoxicity, which is a pathological process that can occur in the central nervous system when there is excessive activation of the glutamate receptor. Excitotoxicity can lead to neuronal damage and cell death, and has been implicated in a variety of neurological disorders.
实验室实验的优点和局限性
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has several advantages for use in lab experiments. It is a potent and selective non-competitive antagonist of the glutamate receptor, which makes it an ideal tool for studying the role of the glutamate receptor in various physiological and pathological processes. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has also been shown to be effective in a variety of experimental models of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
However, there are also some limitations to the use of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has a relatively short half-life in vivo, which can make it difficult to achieve and maintain the desired level of receptor blockade.
未来方向
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is the development of more potent and selective glutamate receptor antagonists that can be used to study the role of the glutamate receptor in various physiological and pathological processes. Another area of interest is the development of new experimental models of neurological disorders that can be used to test the efficacy of glutamate receptor antagonists like (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone. Finally, there is a need for further research on the biochemical and physiological effects of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone, as well as its potential use in clinical settings.
合成方法
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone can be synthesized through a multi-step process involving the condensation of 2-methylfuran-3-carboxaldehyde with 2-amino-3-methoxybenzoic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 2-chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-5-carbonyl chloride.
科学研究应用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective non-competitive antagonist of the glutamate receptor, which is involved in a variety of physiological and pathological processes in the central nervous system. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone has been used to study the role of the glutamate receptor in synaptic transmission, plasticity, and excitotoxicity. It has also been used to investigate the role of the glutamate receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-14(7-9-20-11)16(18)17-8-3-4-12-10-13(19-2)5-6-15(12)17/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHDATPSBWZVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(2-methylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)


![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)

![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)